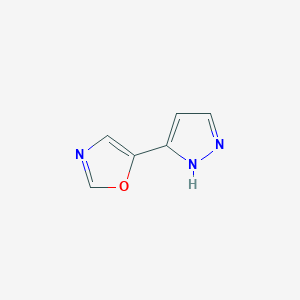![molecular formula C8H18Cl2N2 B13652917 4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride](/img/structure/B13652917.png)
4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride is a chemical compound known for its potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist properties. It was first synthesized in 1979 by scientists at Merck & Co. and has since been widely used as a pharmacological tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride typically involves the reaction of cyclopropanecarboxylic acid with ethyl ester derivatives . The reaction conditions often require an inert atmosphere and room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving NMDA receptor antagonism.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new chemical processes and materials.
Mechanism of Action
The compound exerts its effects by acting as a non-competitive antagonist of the NMDA receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site, thereby inhibiting the receptor’s activity. This action affects various molecular targets and pathways involved in synaptic transmission and plasticity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride is unique due to its specific ethyl substitution, which imparts distinct pharmacological properties compared to its analogs. This uniqueness makes it a valuable tool in research focused on NMDA receptor antagonism and related neurological studies.
Properties
Molecular Formula |
C8H18Cl2N2 |
|---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
4-ethyl-4,7-diazaspiro[2.5]octane;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-10-6-5-9-7-8(10)3-4-8;;/h9H,2-7H2,1H3;2*1H |
InChI Key |
LQIZZJBDBYNEKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCNCC12CC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B13652834.png)
![tert-Butyl 6-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652835.png)




![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13652881.png)

![2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13652901.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-iodo-7-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-](/img/structure/B13652907.png)

![N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide](/img/structure/B13652918.png)

